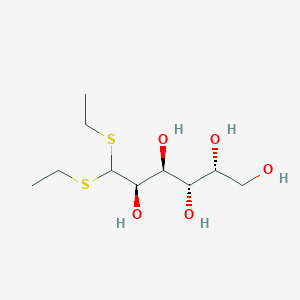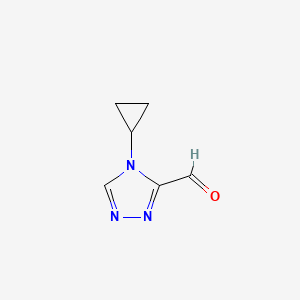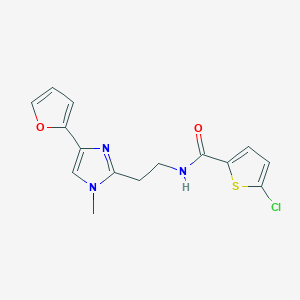
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate, also known as EDCQ, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EDCQ belongs to the class of quinoline derivatives and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is not fully understood; however, several studies have suggested that Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has also been reported to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been reported to scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms of oxidative stress. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been reported to inhibit apoptosis by regulating the expression of Bcl-2 family proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is its broad-spectrum activity against various diseases. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been shown to exhibit potent activity against cancer, Alzheimer's disease, and Parkinson's disease, which makes it a promising candidate for drug development. However, one of the limitations of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate. One of the future directions is to optimize the synthesis of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate to improve its yield and purity. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate in vivo to determine its efficacy and safety. Additionally, future studies should focus on identifying the molecular targets of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate and elucidating its mechanism of action. Finally, future research should aim to develop novel formulations of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate that can improve its solubility and bioavailability.
Synthesemethoden
The synthesis of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate can be achieved through several methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst. The Hantzsch synthesis involves the condensation of a β-ketoester with an aldehyde or ketone in the presence of ammonia and a catalyst.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported that Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has also been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been reported to protect dopaminergic neurons from oxidative stress-induced damage, which is a characteristic feature of Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h9-11,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLBDSZVWRFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCCCC2NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl decahydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)

![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)
![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)
![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)
![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)


![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2759168.png)


